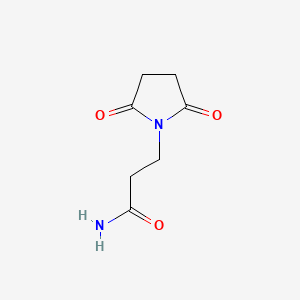

3-(2,5-Dioxopyrrolidin-1-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGLUJFHJNBBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyrrolidinedione Chemistry

The 3-(2,5-Dioxopyrrolidin-1-yl)propanamide scaffold is fundamentally rooted in the chemistry of pyrrolidinediones. The pyrrolidine-2,5-dione ring is a privileged structure in medicinal chemistry, serving as a core fragment for many compounds with a wide array of therapeutic applications. acs.org This five-membered ring system is a key component in molecules designed to act as anticonvulsant, antipsychotic, anti-inflammatory, and anticancer agents. acs.org The stability of the succinimide (B58015) ring and its capacity for substitution at the nitrogen atom make it an ideal anchor for building more complex molecular architectures. The propanamide portion of the scaffold acts as a linker, providing conformational flexibility and enabling the attached functional groups to orient themselves for optimal interaction with biological targets.

Scope and Academic Relevance in Organic Synthesis and Biochemical Investigations

The academic relevance of the 3-(2,5-Dioxopyrrolidin-1-yl)propanamide structure is evident in its application as a building block in organic synthesis and as a tool in biochemical studies.

Organic Synthesis: In organic synthesis, this scaffold is often utilized in the creation of "hybrid" molecules. These molecules are designed by combining structural fragments of known biologically active compounds to produce new chemical entities with potentially enhanced or novel therapeutic properties. nih.gov For instance, research has focused on synthesizing derivatives by coupling the this compound core with various amine-containing moieties. The synthesis often involves creating an amide bond between a 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid precursor and a desired amine. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the propanamide side chain.

Biochemical Investigations: In the realm of biochemical investigations, derivatives of this scaffold serve multiple purposes. The succinimide (B58015) portion can be modified to act as a reactive handle for bioconjugation. For example, related structures featuring a terminal N-hydroxysuccinimide (NHS) ester are used as heterobifunctional linkers to label amine-containing compounds like proteins. broadpharm.com Furthermore, the specific spatial and electronic properties of molecules built upon this scaffold make them valuable as probes for studying biological systems and as lead compounds in drug discovery programs. researchgate.net

Overview of Key Research Avenues for Propanamide Derivatives

Established Synthetic Routes to this compound

The construction of the target molecule fundamentally involves the formation of the succinimide ring from a suitable precursor and the attachment of the propanamide side chain.

A common and logical multistep approach to this compound involves the initial synthesis of the requisite amine precursor, β-alaninamide (3-aminopropanamide), followed by its reaction with a succinic acid derivative.

One plausible pathway begins with the protection of a β-alanine derivative, followed by amidation, deprotection, and subsequent reaction with succinic anhydride. For instance, Boc-protected β-alanine can be coupled with ammonia or an ammonia equivalent to form the corresponding amide. Subsequent removal of the Boc protecting group under acidic conditions yields β-alaninamide. The final step involves the reaction of β-alaninamide with succinic anhydride, which upon heating, undergoes a cyclodehydration to form the desired this compound.

Alternatively, derivatives of the target compound have been synthesized in a multistep fashion, providing a template for the synthesis of the parent compound. For example, the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide involves the coupling of Boc-D-alanine with benzylamine, followed by deprotection and reaction with succinic anhydride, and a final cyclization step promoted by hexamethyldisilazane (HMDS) nih.govacs.orgthieme-connect.dechromatographyonline.com. This general sequence can be adapted for the synthesis of this compound by starting with an appropriate amino-protected propionic acid and carrying out the amidation and subsequent steps.

The key bond-forming reaction in the synthesis of this compound is the formation of the imide bond of the succinimide ring. This is typically achieved through a cyclocondensation reaction between a primary amine and succinic anhydride or succinic acid.

The reaction of 3-aminopropanamide with succinic anhydride is a direct and atom-economical approach. This reaction proceeds via the initial ring-opening of the anhydride by the primary amine to form a succinamic acid intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization with the elimination of a water molecule to afford the succinimide ring researchgate.netresearchgate.net. This thermal cyclodehydration is a common method for the synthesis of N-substituted succinimides. The reaction can often be performed neat or in a high-boiling solvent.

Coupling reagents can also be employed to facilitate the amide bond formation in the cyclization step, particularly if milder conditions are required. Reagents such as dicyclohexylcarbodiimide (DCC) are used in the synthesis of related succinimide derivatives to promote the coupling between a carboxylic acid and an amine nih.govacs.orgthieme-connect.de. In the context of this compound synthesis, a coupling agent could be used to facilitate the cyclization of the intermediate succinamic acid.

A general scheme for the cyclocondensation is presented below:

Scheme 1: Synthesis via Cyclocondensation| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

|---|

Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability for the synthesis of succinimide derivatives. While a direct catalytic synthesis of this compound is not extensively documented, general catalytic methods for N-substituted succinimide formation are applicable.

Niobium pentoxide (Nb2O5) has been reported as a reusable heterogeneous Lewis acid catalyst for the synthesis of N-substituted succinimides from succinic acid and various amines researchgate.net. This catalyst is tolerant to different functional groups and can be employed under relatively mild conditions. The proposed mechanism involves the activation of the carboxylic acid by the Lewis acidic niobium sites, facilitating the nucleophilic attack by the amine.

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in the synthesis of succinimide derivatives through reactions like the Stetter reaction with N-substituted itaconimides nih.govacs.org. While this specific reaction does not directly produce the target compound, it highlights the potential of NHC catalysis in constructing the succinimide core.

Furthermore, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with the release of hydrogen gas as the only byproduct, representing a highly atom-economical and environmentally friendly approach organic-chemistry.org. The application of such a catalyst to the reaction of a suitable diacid or diol precursor with 3-aminopropanamide could be a potential catalytic route.

Table of Catalytic Approaches for Succinimide Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Niobium Pentoxide (Nb2O5) | Succinic Acid, Primary Amines | N-Substituted Succinimides | researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Aromatic Aldehydes, N-Substituted Itaconimides | Substituted Succinimides | nih.govacs.org |

Asymmetric Synthesis and Stereochemical Control

The propanamide backbone of this compound can be a source of chirality if a substituent is introduced at the α- or β-position. The synthesis of enantiomerically pure derivatives is of significant interest, particularly in the context of developing pharmacologically active compounds.

Enantioselective synthesis aims to create a specific stereoisomer of a chiral molecule. For derivatives of this compound, this typically involves the use of chiral starting materials or chiral catalysts.

A common strategy is to start with a chiral amino acid, such as D- or L-alanine, which already possesses the desired stereochemistry. For instance, the asymmetric synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide begins with commercially available Boc-D-alanine nih.govacs.orgthieme-connect.de. The stereocenter is thus introduced from the start and is retained throughout the synthetic sequence. This "chiral pool" approach is a robust and widely used method for obtaining enantiomerically pure products.

Catalytic asymmetric methods are also being developed for the synthesis of chiral amides and succinimides. For example, a rhodium-catalyzed asymmetric transfer hydrogenation of maleimide derivatives has been reported to produce chiral succinimides with high enantio- and diastereoselectivity nih.gov. Such catalytic systems could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound.

When an enantioselective synthesis is not employed, a racemic mixture of a chiral derivative of this compound would be obtained. Resolution techniques can then be used to separate the enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent wikipedia.org. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. After separation, the resolving agent is removed to yield the individual enantiomers.

Another common method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP) nih.goviupac.org. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for this purpose chromatographyonline.comnih.gov.

The enantiomeric purity of the synthesized chiral propanamide derivatives is crucial and can be assessed by several methods. Chiral HPLC is a primary technique for determining the enantiomeric excess (ee) of a sample by measuring the relative peak areas of the two enantiomers chromatographyonline.comnih.gov. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or by forming diastereomeric derivatives can also be used to determine enantiomeric purity libretexts.org.

Summary of Resolution and Purity Assessment Techniques

| Technique | Principle | Application |

|---|---|---|

| Resolution | ||

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Separation of racemic mixtures of chiral acids or bases. |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Purity Assessment | ||

| Chiral HPLC | Separation of enantiomers on a chiral column and quantification of peak areas. | Determination of enantiomeric excess (ee). |

Mechanistic Insights into Propanamide Bond Formation and Ring Closure

The formation of this compound typically proceeds through a two-step sequence: the formation of an intermediate succinamic acid derivative, followed by an intramolecular cyclization to yield the final succinimide ring.

A plausible synthetic route involves the reaction of 3-aminopropanamide with succinic anhydride. The initial step is a nucleophilic acyl substitution reaction. The primary amine group of 3-aminopropanamide, being a potent nucleophile, attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the elimination of the carboxylate group as a leaving group result in the formation of N-(3-amido-propyl)succinamic acid.

The second crucial step is the intramolecular cyclization of the succinamic acid intermediate to form the stable five-membered succinimide ring. This reaction is typically promoted by heat or the use of a dehydrating agent. The mechanism involves the activation of the carboxylic acid group of the succinamic acid. This can occur through protonation under acidic conditions or conversion into a more reactive species by a coupling agent. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the final product, this compound.

Computational studies on similar systems, such as the formation of succinimide from asparagine residues in peptides, suggest that the cyclization is a multi-step process with a significant energy barrier. nih.govrsc.org The rate-determining step can vary depending on the reaction conditions, such as pH. rsc.org In acidic conditions, the cyclization step itself is often rate-limiting, whereas under neutral or basic conditions, the dehydration of the tetrahedral intermediate can be the slower step. rsc.org

A proposed mechanism for the direct synthesis of N-substituted succinimides from succinic acid and a primary amine in hot water involves the initial formation of a salt, which upon heating, forms a monoamide intermediate. Further heating leads to a diamide, which then undergoes intramolecular cyclization with the elimination of ammonia to form the succinimide ring. tandfonline.comresearchgate.net While this is a plausible pathway for some N-substituted succinimides, the synthesis of this compound is more likely to proceed via the succinamic acid intermediate route, especially when starting from succinic anhydride.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using safer solvents, and improving energy efficiency.

One of the key principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. Research has demonstrated the successful synthesis of various N-alkyl and N-aryl succinimides in high yields by simply heating succinic acid and a primary amine in water at 100°C, without the need for a catalyst. tandfonline.comresearchgate.net This approach offers significant advantages over traditional methods that often employ volatile and hazardous organic solvents. The direct synthesis in hot water is not only environmentally friendly but also simplifies the work-up procedure, as the product often crystallizes directly from the reaction mixture in pure form. tandfonline.com

Another green approach is the development of catalyst-free synthetic methods. The aforementioned synthesis in hot water is an excellent example of a catalyst-free reaction. tandfonline.comresearchgate.net By avoiding the use of catalysts, which can be expensive, toxic, or require removal from the final product, the process becomes more sustainable and cost-effective.

Furthermore, innovative energy sources are being explored to promote greener chemical transformations. Visible light-promoted, metal- and oxidant-free synthesis of functionalized succinimides has been reported. rsc.org This method utilizes an eco-friendly solvent and proceeds with high atom economy and stereoselectivity, showcasing the potential of photochemistry in developing sustainable synthetic routes. rsc.org

The table below summarizes some green synthetic approaches for succinimides and their potential applicability to the synthesis of this compound.

| Green Chemistry Approach | Reagents/Conditions | Solvent | Potential Advantages for this compound Synthesis |

| Catalyst-Free Synthesis | Succinic acid, 3-aminopropanamide, 100°C | Water | Eliminates catalyst cost and contamination, simplifies purification, uses a safe solvent. |

| One-Pot Synthesis | Succinic anhydride, 3-aminopropanamide, Zinc | Acetic Acid | Reduces waste from multiple reaction steps, improves time and energy efficiency. |

| Photochemical Synthesis | Aza-1,6-enynes, visible light | PEG-400 | Metal- and oxidant-free, high atom economy, mild reaction conditions. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Reactivity of the Pyrrolidinedione Core

The pyrrolidinedione core, a succinimide ring system, is the most reactive site in the this compound molecule. The two carbonyl groups withdraw electron density from the ring, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to both its synthetic utility and its degradation pathways.

The succinimide ring can undergo hydrolysis, particularly under basic conditions, which leads to the opening of the ring. nih.govresearchgate.netcreative-biolabs.com This process is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. The rate of this hydrolysis is dependent on the pH of the solution, with increased rates observed at higher pH levels. researchgate.net Under acidic conditions, the hydrolysis of N-substituted succinimides can also occur, typically following an A-2 mechanism where a protonated substrate is attacked by a water molecule in the rate-determining step. jcsp.org.pkresearchgate.net

Beyond hydrolysis, the pyrrolidinedione core is reactive towards a variety of nucleophiles. For instance, N-substituted succinimides react with hydroxylamine, resulting in the opening of the imide ring to form N-hydroxybutaneamide derivatives. bohrium.com The reactivity of the succinimide anion towards nucleophiles has been studied, indicating that its nucleophilic character is influenced by the solvent environment. rsc.org

The stability of the succinimide ring is a key factor in its chemical behavior. While susceptible to hydrolysis, the ring itself is relatively stable under neutral and acidic conditions. researchgate.net The electron-donating or withdrawing nature of the substituent on the nitrogen atom can influence the reactivity of the ring.

Amide Functional Group Transformations

The propanamide functional group of this compound exhibits reactivity characteristic of amides. Amides are generally less reactive than other carboxylic acid derivatives due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, they can undergo a range of transformations under specific conditions.

One of the primary reactions of the amide group is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. libretexts.org Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The reaction ultimately yields a carboxylic acid and an ammonium ion. libretexts.org Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an amine. libretexts.org

Amide bonds can also be subject to enzymatic cleavage. nih.gov While specific enzymatic transformations for this compound are not extensively detailed in the literature, the general principles of enzymatic amide hydrolysis would apply.

Reaction Pathways and Intermediate Characterization

The reaction pathways of this compound are primarily dictated by the reactivity of the succinimide ring. The hydrolysis of this ring is a key transformation, and its mechanism has been studied for various N-substituted succinimides.

Under basic conditions, the hydrolysis of the succinimide ring proceeds through a ring-opening mechanism. This is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the pyrrolidinedione ring. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of one of the carbonyl-nitrogen bonds, resulting in the formation of a succinamic acid derivative. researchgate.net

Under acidic conditions, the hydrolysis of N-aryl succinimides has been shown to proceed via a bimolecular (A-2) mechanism. jcsp.org.pkresearchgate.net This pathway involves the initial protonation of a carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. This attack is the rate-determining step and leads to a tetrahedral intermediate, which then breaks down to the ring-opened product. jcsp.org.pk

The characterization of intermediates in these reactions is often challenging due to their transient nature. However, for the hydrolysis of succinimides, the formation of a succinamic acid intermediate is well-established. researchgate.net In the context of asparagine deamidation in proteins, which proceeds through a succinimide intermediate, the succinimide species itself is a key, albeit often unstable, intermediate that can be characterized under acidic conditions where its hydrolysis is slower. researchgate.net The racemization of succinimide intermediates can also occur through an enol intermediate. mdpi.com

Stability and Degradation Pathways of the Chemical Compound

The stability of this compound is influenced by environmental factors such as pH and temperature. The primary degradation pathway for this compound is the hydrolysis of the succinimide ring.

The rate of degradation is significantly dependent on the pH of the surrounding medium. The succinimide ring is most stable under acidic to neutral conditions. researchgate.net As the pH increases into the alkaline range, the rate of hydrolysis of the succinimide ring increases substantially. nih.govresearchgate.net This is due to the increased concentration of the highly nucleophilic hydroxide ion, which readily attacks the electrophilic carbonyl carbons of the succinimide ring.

Temperature also plays a crucial role in the stability of the compound. Increased temperatures will accelerate the rate of hydrolytic degradation, as is typical for most chemical reactions. The thermal stability of polysuccinimide, a related polymer, has been studied, providing insights into the thermal decomposition behavior of the succinimide ring structure. researchgate.net

The degradation of the succinimide ring leads to the formation of a ring-opened product, a derivative of succinamic acid. researchgate.net This degradation pathway is generally considered irreversible. The amide bond of the propanamide side chain is generally more stable to hydrolysis than the imide bonds within the succinimide ring. Therefore, under conditions that are not excessively harsh, the primary degradation product would be N-(3-amino-3-oxopropyl)succinamic acid.

The table below summarizes the key functional groups and their general reactivity.

| Functional Group | General Reactivity |

| Pyrrolidine-2,5-dione (Succinimide) | Susceptible to nucleophilic attack, particularly hydrolysis under basic conditions leading to ring-opening. |

| Amide (Propanamide) | Can undergo hydrolysis under acidic or basic conditions, though generally more stable than the succinimide ring. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to provide a detailed map of the carbon-hydrogen framework of a molecule.

For 3-(2,5-Dioxopyrrolidin-1-yl)propanamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments within the molecule. The methylene protons of the succinimide (B58015) ring are anticipated to appear as a singlet, while the ethylene bridge protons would present as two triplets due to coupling with each other. The amide protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. Separate signals would be expected for the carbonyl carbons of the succinimide and the amide, the methylene carbons of the succinimide ring, and the carbons of the ethylene bridge.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.70 | s | 4H | CH₂ (Succinimide) |

| ~2.50 | t | 2H | -CH₂-C(O)NH₂ |

| ~3.80 | t | 2H | -N-CH₂- |

| ~6.80, ~7.40 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Succinimide) |

| ~175 | C=O (Amide) |

| ~38 | -N-CH₂- |

| ~34 | -CH₂-C(O)NH₂ |

| ~28 | CH₂ (Succinimide) |

To unequivocally confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are often employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment on this compound would show correlations between the protons on adjacent carbons in the propanamide chain, confirming their connectivity. An HSQC experiment would reveal correlations between each proton and the carbon to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₁₀N₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 171.0764 |

| [M+Na]⁺ | 193.0583 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of a sample and confirming the identity of the main component. An LC-MS analysis of a sample of this compound would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the eluted peak, thereby verifying its identity.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and imide chromophores will absorb UV light. By comparing the peak area of the sample to that of a known standard, the concentration of this compound can be accurately determined.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of this compound and for quantifying its presence in reaction mixtures or biological matrices. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For compounds like this compound, which possess polar functional groups (amide and imide), reversed-phase HPLC is the most common approach. sielc.comresearchgate.net In this mode, a nonpolar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent content in the mobile phase, which elutes the components in order of increasing hydrophobicity.

A typical HPLC method for analyzing succinimide derivatives involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. researchgate.netbvsalud.org Detection is commonly performed using a UV detector, as the amide and imide chromophores exhibit absorbance in the low UV region (around 210 nm). researchgate.net

UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. This is particularly beneficial for resolving closely related impurities that may be present in a sample of this compound. Studies on related N-substituted succinimide derivatives have demonstrated the utility of UPLC for purity assessment, often providing baseline separation of isomers and degradation products. mdpi.com

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 30 °C | 40 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. The plate is then placed in a developing chamber containing a suitable eluent (a mixture of solvents). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.

For a reaction producing this compound, the starting materials (e.g., succinimide and a propanamide derivative) would have distinct Rf values from the product. By comparing the spots of the reaction mixture over time to those of the starting materials and a reference standard of the product, one can qualitatively assess the reaction's progress. Visualization of the spots can be achieved using a UV lamp (if the compounds are UV-active) or by staining the plate with a suitable reagent, such as potassium permanganate or p-anisaldehyde. nih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate Stain |

| Expected Rf Values | Starting Material 1 (e.g., Succinimide): ~0.2 Starting Material 2 (e.g., 3-Halopropanamide): ~0.6 Product (this compound): ~0.4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the characteristic succinimide and propanamide moieties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The succinimide ring exhibits two characteristic carbonyl (C=O) stretching vibrations. The symmetric stretching mode typically appears at a higher frequency (around 1770-1800 cm⁻¹), while the anti-symmetric stretching mode is observed at a lower frequency (around 1700-1720 cm⁻¹). nih.gov The propanamide group also presents characteristic absorptions, including the N-H stretch (around 3200-3400 cm⁻¹) and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing symmetric bonds and nonpolar groups. For this compound, Raman spectroscopy would also detect the carbonyl stretching vibrations of the succinimide ring, providing confirmatory data to the IR spectrum. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Amide (N-H) | Stretching | 3350-3250 | 3350-3250 |

| C-H (Aliphatic) | Stretching | 2980-2850 | 2980-2850 |

| Imide (C=O) | Symmetric Stretch | ~1790 | ~1790 |

| Imide (C=O) | Anti-symmetric Stretch | ~1715 | ~1715 |

| Amide I (C=O) | Stretching | ~1650 | ~1650 |

| Amide II (N-H) | Bending | ~1550 | ~1550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound may not be publicly available, data from closely related N-acyl succinimides can provide insights into the expected structural features. tandfonline.comtandfonline.com The succinimide ring is typically planar or nearly planar. The N-C(O) bond length within the imide is expected to be around 1.4 Å. nsf.gov The conformation of the propanamide side chain would be determined by steric and electronic factors, as well as by intermolecular hydrogen bonding involving the amide N-H and C=O groups, which would likely play a significant role in the crystal packing.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Imide C=O Bond Length | ~1.21 Å |

| Amide C=O Bond Length | ~1.23 Å |

| Imide N-C(O) Bond Length | ~1.40 Å |

| Amide N-C(O) Bond Length | ~1.33 Å |

| Key Torsion Angle (C-N-C-C) | Variable, defining the side chain conformation |

| Hydrogen Bonding | N-H···O=C interactions between amide groups |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscapes of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies on molecules analogous to 3-(2,5-dioxopyrrolidin-1-yl)propanamide, such as succinimide (B58015), N-hydroxy succinimide, and N-methyl succinimide, have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. These studies provide a comparative understanding of the electronic properties that can be extrapolated to the target molecule.

The electronic structure is characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For N-methyl succinimide, a close analog, the calculated HOMO and LUMO energies provide a reference for understanding the electronic behavior of the succinimide ring system.

Molecular Electrostatic Potential (MEP) surfaces are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the succinimide ring, the carbonyl oxygens represent regions of high electron density (negative potential), making them susceptible to electrophilic attack, while the regions around the nitrogen and protons are electron-deficient (positive potential).

Table 1: Calculated Electronic Properties of Succinimide Analogs

| Property | Succinimide | N-Hydroxy Succinimide | N-Methyl Succinimide |

|---|---|---|---|

| HOMO Energy (eV) | -7.89 | -7.65 | -7.54 |

| LUMO Energy (eV) | -0.27 | -0.41 | -0.35 |

| HOMO-LUMO Gap (eV) | 7.62 | 7.24 | 7.19 |

This table is interactive. Users can sort the data by clicking on the column headers.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the propanamide side chain. Conformational analysis helps to identify the most stable geometries (lowest energy conformers) and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

Simulations of similar small molecules in aqueous solutions reveal the formation of hydration shells and the role of hydrogen bonding in stabilizing certain conformations. For this compound, MD simulations could be used to analyze the root-mean-square deviation (RMSD) of the backbone atoms to assess structural stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions, particularly in the propanamide side chain. Such simulations would also elucidate the dynamics of water molecules around the polar carbonyl and amide groups.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. A key reaction of interest for N-substituted succinimides is the hydrolysis of the imide ring.

Ligand-Based and Structure-Based Computational Design Methodologies

While avoiding any reference to biological effects, the principles of computational design can be discussed in the context of modifying the chemical structure of this compound to achieve desired chemical properties.

Ligand-Based Design: This approach relies on the knowledge of molecules with certain desired chemical properties. By analyzing a set of such molecules, a pharmacophore model can be developed, which defines the essential spatial arrangement of chemical features. This model can then be used to design new molecules, such as derivatives of this compound, that fit the pharmacophore and are predicted to share similar chemical characteristics.

Structure-Based Design: This methodology requires the three-dimensional structure of a target molecule or complex. In a purely chemical context, this could be the active site of a catalyst or the surface of a material. Docking algorithms can then be used to predict the binding mode and affinity of a ligand, like this compound, to this target. The insights gained from these predictions can guide the modification of the ligand's structure to enhance its interaction with the target, for example, by introducing functional groups that can form specific non-covalent interactions.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

A wide range of molecular descriptors that are relevant to the chemical behavior of this compound can be calculated using in silico methods. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 170.17 g/mol | The mass of one mole of the compound. |

| LogP (Octanol/Water Partition Coefficient) | -1.15 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 69.41 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. |

| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |

| Number of Rotatable Bonds | 3 | A measure of the molecule's conformational flexibility. |

This table is interactive. Users can sort the data by clicking on the column headers. Data generated using SwissADME. nih.govscispace.combohrium.commolecular-modelling.chexpasy.org

These descriptors are valuable for understanding and predicting the compound's behavior in various chemical environments, such as its solubility, permeability, and potential for intermolecular interactions.

Molecular Interactions and Mechanistic Biochemical Investigations

In Vitro Assay Development and Methodological Validation for Molecular Target Studies

No literature was found describing the development or validation of specific in vitro assays designed to study the molecular targets of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide.

Stereoselective Molecular Recognition Studies

There are no studies available that investigate the stereoselective molecular recognition of this compound. The propionamide (B166681) side chain of this molecule is not chiral, making such studies inapplicable. In contrast, extensive stereoselectivity studies have been performed on chiral derivatives of the 2-(2,5-dioxopyrrolidin-1-yl)propanamide scaffold, highlighting the importance of stereochemistry in the biological activity of those specific analogues. nih.govacs.org

Derivatization Strategies and Structure Reactivity/interaction Relationships

Rational Design of Structural Analogues and Homologues

The rational design of analogues of 3-(2,5-dioxopyrrolidin-1-yl)propanamide has been largely guided by the aim of enhancing anticonvulsant and antinociceptive properties. mdpi.commdpi.com This has often involved creating hybrid molecules that combine the structural features of known antiepileptic drugs (AEDs) like ethosuximide (B1671622), levetiracetam, and lacosamide. nih.gov

One successful strategy has been the development of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, which have shown favorable anticonvulsant and safety profiles. uj.edu.pl Further structural optimization of these lead compounds has aimed at improving antiseizure activity. researchgate.net For instance, the introduction of various substituents on the phenyl ring of the N-benzyl moiety has been explored to modulate activity.

Another approach involves the synthesis of hybrid compounds that merge the 2-(2,5-dioxopyrrolidin-1-yl)propanamide core with other pharmacologically active moieties, such as 4-phenylpiperazine or morpholine. nih.gov This has led to the identification of compounds with broad-spectrum activity in preclinical seizure models. nih.gov The design of these analogues often considers the stereochemistry of the molecule, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with their target proteins. nih.gov

The pyrrolidine ring itself is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for a thorough exploration of the pharmacophore space. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to the stereochemistry and can influence the biological activity of the resulting compounds. nih.gov

Systematic Modification of the Propanamide Moiety

Systematic modifications of the propanamide moiety of this compound have been a key focus in the development of new anticonvulsant agents. These modifications aim to alter the compound's interaction with biological targets and improve its pharmacokinetic properties.

A common modification involves the amidation of the propanamide's terminal carboxyl group with various amines, leading to a diverse library of derivatives. For example, the synthesis of 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides has yielded compounds with significant anticonvulsant activity. nih.gov

The length and branching of the alkyl chain of the amide can also be altered. For instance, extending the propanamide to a butanamide has been investigated. nih.gov The introduction of substituents on the alpha-carbon of the propanamide has also been explored. The stereochemistry at this position is often crucial for activity, with different enantiomers displaying varying levels of efficacy. uj.edu.pl

The table below illustrates some examples of modifications to the propanamide moiety and their reported effects on anticonvulsant activity.

| Modification to Propanamide Moiety | Example Derivative Structure | Reported Effect on Anticonvulsant Activity |

| Amidation with substituted piperazines | 1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)propan-1-one | Broad-spectrum activity in preclinical seizure models nih.gov |

| Amidation with morpholine | 1-(Morpholin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)propan-1-one | Displayed activity in preclinical seizure models nih.gov |

| N-Benzylation | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Potent and broad-spectrum antiseizure activity uj.edu.pl |

| Chain extension | 2-(2,5-Dioxopyrrolidin-1-yl)butanamides | Investigated as potential anticonvulsant agents nih.gov |

Alterations to the Pyrrolidinedione Ring System

The pyrrolidine-2,5-dione (succinimide) ring is a critical pharmacophore in many anticonvulsant drugs. nih.gov Alterations to this ring system can significantly impact the biological activity of the molecule.

One common modification is the introduction of substituents at the 3-position of the pyrrolidinedione ring. For instance, the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has led to compounds with potent antiseizure and antinociceptive properties. mdpi.com The nature of the substituent at this position can influence the compound's interaction with neuronal voltage-sensitive sodium channels, a common target for anticonvulsant drugs. mdpi.com

Another strategy involves the ring-opening of the succinimide (B58015). While this fundamentally changes the core structure, it is a derivatization strategy that can lead to new classes of compounds with different biological activities. For example, the nucleophilic ring-opening of related β-lactams has been used to synthesize peptidomimetics. nih.gov

The table below summarizes some approaches to altering the pyrrolidinedione ring and their potential outcomes.

| Alteration to Pyrrolidinedione Ring | Example of Resulting Structure | Potential Biological Outcome |

| Substitution at the 3-position | 3-Aryl or 3-heteroaryl derivatives | Modulation of anticonvulsant and antinociceptive activity mdpi.com |

| Introduction of a dimethylamine group | 3-(Dimethylamino)pyrrolidine-2,5-dione derivatives | Broad-spectrum anticonvulsant activity mdpi.com |

| Ring fusion | Fused bicyclic systems | Creation of novel scaffolds with potentially different biological targets |

| Ring opening | Succinamic acid derivatives | Generation of compounds with altered physicochemical and biological properties |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are valuable computational tools for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. nih.gov For derivatives of this compound, QSAR studies can help in the design of more potent anticonvulsant agents by identifying key molecular descriptors that correlate with activity. nih.gov

While specific QSAR studies on this compound are not extensively reported, the principles can be applied based on the broader class of succinimide anticonvulsants. nih.gov Key parameters that would be relevant for a QSAR/QSRR study of this compound and its derivatives would likely include:

Lipophilicity (logP): This parameter is crucial for crossing the blood-brain barrier, a necessity for centrally acting drugs.

Electronic parameters: Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies can provide insights into the molecule's ability to engage in electrostatic interactions with its biological target.

Steric parameters: Molecular weight, molar volume, and specific steric descriptors (e.g., Taft's steric parameter) can help to understand the spatial requirements for optimal binding to the target.

Topological indices: These descriptors encode information about the connectivity of atoms in the molecule and can be correlated with biological activity.

A hypothetical QSAR study on a series of this compound derivatives with varying substituents on the propanamide and pyrrolidinedione moieties could reveal the following relationships:

An optimal range for lipophilicity for anticonvulsant activity.

The importance of hydrogen bond donors and acceptors in the propanamide side chain for target interaction.

The influence of the size and electronic nature of substituents on the pyrrolidinedione ring on binding affinity.

The development of a statistically robust QSAR model would enable the prediction of the anticonvulsant activity of novel, unsynthesized analogues, thereby guiding synthetic efforts towards more promising candidates. nih.gov

Applications in Advanced Chemical Synthesis and Material Science

3-(2,5-Dioxopyrrolidin-1-yl)propanamide as a Synthetic Building Block

The pyrrolidine-2,5-dione ring system, a core component of this compound, serves as a crucial scaffold in the synthesis of complex molecules, especially in medicinal chemistry. acs.org This structural motif is present in numerous compounds developed for diverse therapeutic activities, including anticonvulsant, antipsychotic, and anti-inflammatory effects. acs.org

Researchers have utilized this scaffold to create novel hybrid molecules that integrate the chemical features of established antiepileptic drugs (AEDs) like ethosuximide (B1671622), levetiracetam, and lacosamide. nih.govnih.gov By using the 2,5-dioxopyrrolidine core, new series of propanamides and butanamides have been synthesized and evaluated for their potential as broad-spectrum anticonvulsant agents. nih.gov For instance, a library of 27 new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides was synthesized, with several compounds showing significant activity in preclinical seizure models. nih.gov

One notable derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a potent and orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2), demonstrating significant antiseizure activity in multiple in vivo mouse models. acs.orgresearchgate.netfigshare.comnih.govsemanticscholar.orgfigshare.com The development strategy highlights the role of the pyrrolidine-2,5-dione fragment as a foundational building block for creating new chemical entities with specific biological targets. semanticscholar.org

Table 1: Examples of Hybrid Compounds Synthesized Using a 2,5-Dioxopyrrolidine Scaffold

| Compound Class | Therapeutic Target | Key Structural Feature | Reference |

|---|---|---|---|

| 1-(4-phenylpiperazin-1-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides | Anticonvulsant | Hybrid of ethosuximide and other AED fragments | nih.gov |

| 2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamides | Anticonvulsant and Antinociceptive | Integration of ethosuximide, levetiracetam, and lacosamide fragments | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides | Anticonvulsant and Antinociceptive | Hybrid pyrrolidine-2,5-dione derivatives | nih.gov |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Antiseizure (EAAT2 Modulator) | Stereospecific pyrrolidine-2,5-dione derivative | acs.orgresearchgate.net |

Incorporation into Polymer Architectures and Functional Materials

The N-hydroxysuccinimide ester functionality within the this compound structure is widely exploited for the covalent modification of polymers and other materials. This group readily reacts with primary amines (-NH2) on the surface of materials to form stable amide bonds, thereby "activating" or functionalizing the material for subsequent applications.

A key application is in the preparation of immunoabsorbents and other bioactive surfaces. For example, a related heterobifunctional reagent, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which contains an NHS ester, has been used to modify gelatin that is covalently linked to a Sepharose (a polysaccharide polymer) matrix. researchgate.net The NHS ester group reacts with the free amino groups on the gelatin, introducing a new functional group (a pyridyl disulfide) onto the polymer. This modified polymer can then be used to immobilize proteins or other biomolecules that contain thiol groups. researchgate.net This same principle allows for the functionalization of a wide range of amine-containing polymers and surfaces for applications in diagnostics, bioseparations, and drug delivery.

Role in Bioconjugation and Linker Chemistry (mechanistic aspects)

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. Linker chemistry involves the use of a connecting molecule (a "linker" or "crosslinker") to achieve this conjugation. The NHS ester is one of the most common reactive groups used in bioconjugation for modifying proteins and other amine-containing biomolecules.

Mechanism of Action:

The utility of this compound and its analogs in bioconjugation stems from the reactivity of the NHS ester. The N-hydroxysuccinimide is an excellent leaving group. The reaction mechanism involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine residue in a protein) on the carbonyl carbon of the ester. This leads to the formation of a stable amide bond between the target molecule and the propanamide portion of the linker, with the release of N-hydroxysuccinimide as a byproduct. This reaction is efficient and proceeds under mild, aqueous conditions compatible with most biomolecules.

Many commercially available crosslinkers are heterobifunctional, meaning they possess two different reactive groups at opposite ends of a spacer arm. This allows for sequential, controlled coupling of different molecules. Often, one of these groups is an NHS ester. For example, 3-Maleimidopropionic acid N-hydroxysuccinimide ester (BMPS) contains an NHS ester to target amines and a maleimide group to target sulfhydryl (thiol) groups. chemicalbook.comnih.gov This allows for the specific linking of an amine-containing molecule to a thiol-containing molecule.

Table 2: Examples of NHS Ester-Containing Linkers and Their Reactive Targets

| Linker Name | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Reference |

|---|---|---|---|---|---|

| N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | NHS ester | Primary Amines | Pyridyl disulfide | Thiols | researchgate.net |

| 3-Maleimidopropionic acid N-hydroxysuccinimide ester (BMPS) | NHS ester | Primary Amines | Maleimide | Thiols | chemicalbook.com |

| 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate | NHS ester | Primary Amines | Maleimide | Thiols | broadpharm.com |

This targeted reactivity is fundamental to the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), enzyme-linked immunosorbent assay (ELISA) reagents, and immobilized proteins for affinity chromatography.

Future Research Directions and Unexplored Avenues for 3 2,5 Dioxopyrrolidin 1 Yl Propanamide

Emerging Synthetic Technologies and Scalability

The future synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide and its derivatives is likely to be shaped by the adoption of emerging technologies that prioritize efficiency, sustainability, and scalability. Green chemistry principles are becoming increasingly important in pharmaceutical synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. ijpsjournal.commdpi.comjddhs.comresearchgate.net

For scalability, continuous flow chemistry presents a significant advantage over traditional batch processing. technologynetworks.comnih.govunimi.italmacgroup.com Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for ensuring consistent product quality. technologynetworks.comalmacgroup.com This technology is particularly well-suited for handling hazardous reagents or intermediates, thereby enhancing the safety of the manufacturing process. nih.gov The "microwave-to-flow" paradigm, where microwave-assisted batch experiments are used to rapidly optimize conditions for continuous flow production, could accelerate the development of scalable synthetic protocols for this compound. technologynetworks.com

Table 1: Comparison of Synthetic Methodologies

| Technology | Advantages | Disadvantages | Scalability Potential |

| Traditional Batch Synthesis | Well-established, versatile | Poor heat and mass transfer, potential for runaway reactions, batch-to-batch variability | Moderate |

| One-Pot Synthesis | Increased efficiency, reduced waste, shorter reaction times | Requires compatible reaction conditions for all steps | High |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Limited scalability due to penetration depth of microwaves | Low to Moderate |

| Flow Chemistry | Excellent process control, enhanced safety, ease of scalability | Higher initial equipment cost | High |

Novel Computational Approaches to Predict Chemical Behavior

Computational chemistry is a powerful tool for accelerating drug discovery and development by predicting the chemical behavior of molecules and guiding experimental work. For this compound and its analogues, several computational approaches can provide valuable insights.

Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how these compounds interact with their biological targets. nih.govnih.govnih.govsemanticscholar.org For instance, docking studies can predict the binding mode of a ligand within the active site of a protein, while MD simulations can provide information on the dynamics and stability of the ligand-protein complex over time. These methods have been successfully applied to study the interaction of anticonvulsant compounds with targets like voltage-gated ion channels. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies offer a statistical approach to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov By developing predictive QSAR models, it is possible to estimate the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov The continuous development of new molecular descriptors and more sophisticated algorithms is enhancing the predictive power of these models. nih.gov

Furthermore, computational tools can be used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org Early assessment of these parameters can help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Advanced Mechanistic Investigations of Molecular Interactions

A deep understanding of the molecular interactions between a drug and its target is fundamental for rational drug design. For this compound derivatives, which have shown potential as anticonvulsants, a key area of investigation is their interaction with ion channels and receptors in the central nervous system. slideshare.netdrugs.com

A variety of advanced biophysical techniques can be employed to elucidate these mechanisms at an atomic level. nih.govwhiterose.ac.ukdrugtargetreview.comresearchgate.net X-ray crystallography can provide high-resolution three-dimensional structures of the compound bound to its protein target, revealing the precise binding mode and key intermolecular interactions. nih.govdrugtargetreview.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying ligand-protein interactions in solution, providing information on both the structure and dynamics of the complex. drugtargetreview.com

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the thermodynamics and kinetics of binding. nih.govwhiterose.ac.ukdrugtargetreview.comfrontiersin.org SPR can provide real-time measurement of association and dissociation rates, while ITC directly measures the heat changes upon binding, allowing for the determination of the binding affinity, enthalpy, and entropy. frontiersin.org These data are crucial for understanding the driving forces behind the interaction and for guiding lead optimization.

Kinetic analyses can also shed light on the mechanism of action, for example, by studying succinimide-mediated deamidation and racemization in model peptides. nih.gov Additionally, quantitative ligand-binding studies can be used to investigate the functional consequences of mutations in target proteins, providing further mechanistic insights. illinois.edu

Table 2: Biophysical Techniques for Mechanistic Studies

| Technique | Information Provided |

| X-ray Crystallography | High-resolution 3D structure of ligand-target complex |

| NMR Spectroscopy | Ligand-target interactions in solution, structural and dynamic information |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates) |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (affinity, enthalpy, entropy) |

| Mass Spectrometry (MS) | Stoichiometry of binding, identification of covalent modifications |

Potential for Integration into Multifunctional Chemical Systems

The inherent chemical functionalities of this compound make it an attractive building block for the construction of more complex, multifunctional chemical systems. The concept of multi-target or hybrid drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases. nih.govnih.govnih.gov Derivatives of this compound have already been explored as hybrid compounds with both anticonvulsant and antinociceptive or antidiabetic properties. nih.govsemanticscholar.orgnih.govnih.govacs.org

The succinimide (B58015) moiety can also serve as a versatile linker in bioconjugation chemistry. ub.edu This opens up the possibility of incorporating this compound into targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). youtube.com In these applications, the compound would act as a bridge between a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug or a protein degrader).

Furthermore, the reactivity of the succinimide ring can be exploited for the development of covalent inhibitors, which form a permanent bond with their target protein. This can lead to enhanced potency and duration of action. The development of methods for the on-demand detachment of succinimides from cysteine residues further expands the utility of this chemical group in the synthesis of complex proteins and probes. acs.org

The future of this compound is not limited to its direct therapeutic applications but also extends to its role as a fundamental component in the design of next-generation chemical tools and therapeutic modalities.

Q & A

Basic Research Questions

Q. What synthetic and analytical methodologies are recommended for validating the purity and structure of 3-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives?

- Methodology :

- Synthesis : Use nucleophilic substitution or coupling reactions, as demonstrated for AS-1, where β-alanine and maleic anhydride were condensed in acetonitrile under nitrogen atmosphere at 70°C .

- Characterization : Validate purity via thin-layer chromatography (TLC) and UPLC (e.g., Waters ACQUITY TQD system with UV-vis-DAD detector). Confirm structure using -NMR, -NMR, and elemental analysis (C, H, N). For intermediates, LC-MS with MS-TQ detection ensures mass accuracy .

Q. Which preclinical seizure models are most relevant for evaluating the anticonvulsant efficacy of this compound analogs?

- Key Models :

- Acute Models : Maximal electroshock (MES), subcutaneous pentylenetetrazole (s.c. PTZ), and 6-Hz (32 mA) tests in mice. AS-1 showed ED values of 24.66–75.41 mg/kg in these models .

- Chronic Models : PTZ-induced kindling (repeated PTZ injections) to assess disease-modifying effects. AS-1 delayed seizure progression at 15–60 mg/kg .

Q. How are ADME-Tox parameters assessed for this compound derivatives in early drug development?

- Protocols :

- Permeability : Parallel artificial membrane permeability assay (PAMPA) with norfloxacin (low permeability) and caffeine (high permeability) as controls. AS-1 exhibited Pe = , indicating good passive diffusion .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC. AS-1 showed no Phase I metabolites after 120 minutes .

- CYP Inhibition : Screen for CYP3A4, 2D6, and 2C9 activity. AS-1 caused moderate CYP2C9 inhibition at 10 μM but no hepatotoxicity in HepG2 cells at ≤10 μM .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the mechanism of action of this compound derivatives?

- Case Study : AS-1 lacks binding to sodium channels (confirmed via patch clamp) but shows anticonvulsant activity. Hypothesize alternative targets:

- Experimental Design :

Perform functional assays for TRPV1, CB1 receptors, or GABA transporters, which showed weak inhibition at 100 μM .

Use transcriptomics/proteomics to identify pathways altered by AS-1 in epileptic models.

Explore indirect mechanisms (e.g., synaptic vesicle protein SV2A or presynaptic Ca channels) suggested by its hybrid structure .

Q. What strategies are recommended for optimizing metabolic stability while minimizing CYP inhibition in pyrrolidinone-based anticonvulsants?

- Approach :

- Structure-Activity Relationship (SAR) : Modify the benzyl group in AS-1 to reduce steric hindrance or introduce electron-withdrawing groups, which may lower CYP2C9 affinity .

- In Silico Tools : Use software like Schrödinger’s QikProp to predict metabolic hotspots and CYP binding affinities .

- In Vitro Validation : Test analogs in HLMs and CYP inhibition assays. Prioritize compounds with metabolic half-lives >60 minutes and CYP2C9 IC >25 μM .

Q. How can synergistic interactions between this compound derivatives and standard antiepileptics be quantified?

- Method : Isobolographic analysis. For AS-1 + valproate (VPA):

Determine ED values for each drug alone in PTZ-induced seizures.

Administer fixed-ratio combinations (e.g., 1:1) and calculate additive vs. experimental ED.

AS-1 + VPA showed supra-additive synergy (interaction index = 0.46) without motor impairment in chimney tests .

Q. How can researchers address discrepancies between in vitro binding assays and in vivo efficacy for novel anticonvulsants?

- Example : AS-1’s lack of sodium channel interaction in vitro vs. efficacy in 6-Hz (44 mA) tests.

- Hypothesis : Activity may involve non-canonical targets or off-channel effects (e.g., neuroinflammation modulation).

- Validation :

Use conditional knockout models to silence candidate targets.

Employ microdialysis to measure glutamate/GABA release in vivo .

Test AS-1 in patient-derived neuronal cultures to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.